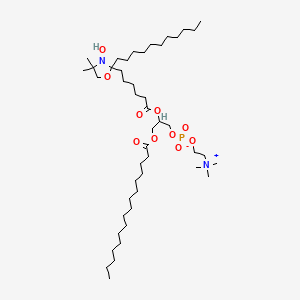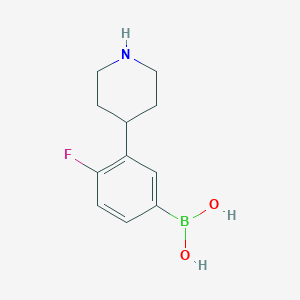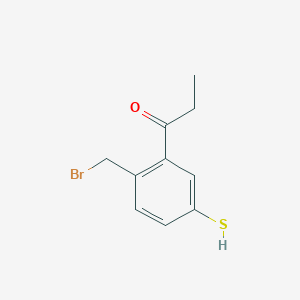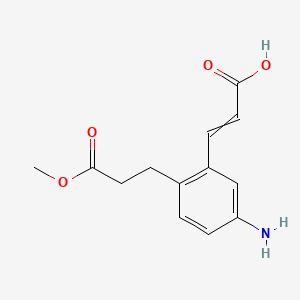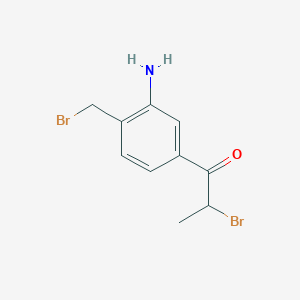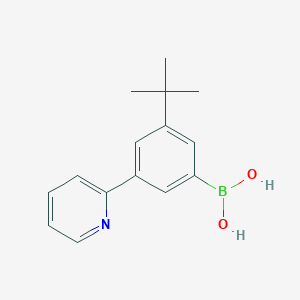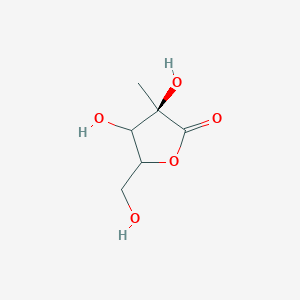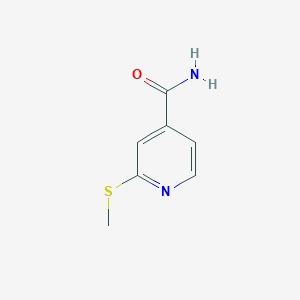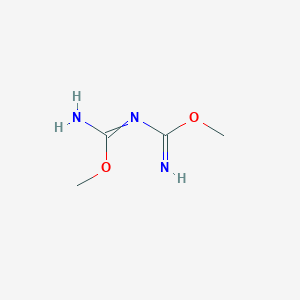
Imidodicarbonimidic acid, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodicarbonimidic acid, dimethyl ester is a chemical compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It appears as a white to pale yellow solid and is known for its stability and solubility in certain organic solvents . This compound is primarily used as an intermediate in organic synthesis and has significant applications in the chemical industry and research laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidodicarbonimidic acid, dimethyl ester typically involves the esterification of imidodicarbonimidic acid with methanol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond . The reaction is carried out at a controlled temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidodicarbonimidic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form imidodicarbonimidic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Imidodicarbonimidic acid and methanol.
Substitution: Various substituted imidodicarbonimidic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Imidodicarbonimidic acid, dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidodicarbonimidic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. It can act as a precursor to active compounds that inhibit or modulate the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the derived compounds .
Comparison with Similar Compounds
- Imidodicarbonimidic acid, 1,3-dimethyl ester
- Dimethyl fumarate
- Other ester derivatives of imidodicarbonimidic acid
Comparison: Imidodicarbonimidic acid, dimethyl ester is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
25649-35-8 |
|---|---|
Molecular Formula |
C4H9N3O2 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl N-[amino(methoxy)methylidene]carbamimidate |
InChI |
InChI=1S/C4H9N3O2/c1-8-3(5)7-4(6)9-2/h1-2H3,(H3,5,6,7) |
InChI Key |
JGWVWIIQBJAABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(=N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


